2,4-Dinonylphenol
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dinonylphenol derivatives and related compounds has been explored in various studies. One approach involves the catalyzed coupling of nonyl phenol with dichlorodiethyl ether under specific conditions to prepare dinonylphenol ethylene glycol ether, an intermediate for surfactants with promising performance (Hann Yi, 2009). Another study describes the synthesis of 4,5-diethynyl-2-methoxylphenol, showcasing the methods for functionalizing phenolic compounds to achieve desired molecular architectures (Peng Mi-jun, 2012).
Molecular Structure Analysis
Molecular structure analyses often involve spectroscopic methods to elucidate the configuration and conformation of chemical compounds. For example, FT-IR and NMR spectroscopy have been employed to study the structure of synthesized compounds, providing valuable insights into their molecular geometry and electron distribution (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 2,4-Dinonylphenol and its derivatives can lead to various products with unique properties. Research into the electrochemical characterization of dinonylphenol derivatives reveals their potential in electronic devices due to defined and reversible redox processes (F. Cebeci et al., 2007). Additionally, studies on the synthesis and properties of related polymeric materials highlight the importance of structural modifications to achieve desired electronic and optical characteristics (Jianxin Jiang et al., 2009).
Physical Properties Analysis
The physical properties of 2,4-Dinonylphenol and its derivatives, such as solubility, melting point, and thermal stability, are crucial for their potential applications. Research on microporous polymeric networks related to dinonylphenol shows how structural variations can significantly affect physical properties like surface area and pore volume, impacting their use in applications like adsorption (Jianxin Jiang et al., 2009).
Chemical Properties Analysis
The chemical properties of 2,4-Dinonylphenol, including its reactivity and interaction with other substances, are influenced by its molecular structure. Studies on the coordination structure of complexes involving dinonylphenol derivatives provide insights into their binding characteristics and potential for use in complex formation and extraction processes (Jiyuan Li et al., 2017).
Scientific Research Applications
Surfactant Production : Dinonylphenol ethylene glycol ether, synthesized from 2,4-Dinonylphenol, serves as an intermediate for gemini surfactants, which have good performance in various applications (Hann Yi, 2009).
Analysis of NPEOs and DNPEOs : The hydrogen bromide fission procedure was optimized for the analysis of nonyl- and dinonylphenol polyethoxylates (NPEOs, DNPEOs), widely used as surfactants, facilitating the analysis of their contents in complex samples (Å. Stenholm, S. Holmström, I. Drevin, 2011).
Toxicology Studies : A scientometric review emphasized the need for future research in 2,4-D toxicology and mutagenicity, particularly in molecular biology, gene expression, and pesticide degradation (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Electrochemical Behavior : Research on dinonylphenol polyoxypropylene ether sulfonate (DNPPS) showed its potential in reducing dynamic interfacial tension in oil recovery, highlighting a new application for dinonylphenol (Z. Gui-cai, 2010).
Mitochondrial Bioenergetics : The herbicides 2,4-D and dinoseb were studied for their impact on mitochondrial bioenergetics, suggesting their role as potential toxins (C. Palmeira, A. Moreno, V. Madeira, 1994).
Pesticide Quality Analysis : A spectrophotometric method was recommended for determining pesticide-related phenol impurities in 2,4-D technical material, underlining its importance in pesticide quality control (Lijun Han, Yan-jun Xu, Xianghong Hao, Fengmao Liu, Danyang Liu, C. Pan, 2021).
Water Contamination and Removal : Efforts to develop efficient methods for the removal of 2,4-Dichlorophenoxyacetic acid from water sources were reviewed, highlighting the ongoing challenge of water contamination by this compound (M. EvyAliceAbigail, S. MelvinSamuel, S. Needhidasan, C. Ramalingam, 2017).
Electrochemical Detection and Toxicity Evaluation : A study developed a sensitive electrochemical approach for determining and assessing the toxicity of 2,4-dichlorophenol, a priority pollutant, using a novel modified electrode (Xiaolin Zhu, Kexin Zhang, Chengzhi Wang, Jiunian Guan, Xing Yuan, Baikun Li, 2016).
Safety And Hazards
properties
IUPAC Name |
2,4-di(nonyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-20-24(25)23(21-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJTLLBHNHECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051698 | |
Record name | 2,4-Dinonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Colorless to pale yellow liquid; [HSDB] | |
Record name | Phenol, 2,4-dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dinonylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3015 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
224 °C at 15 mm Hg | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
127 °C, 260 °F (127 °C) (open cup) | |
Record name | 2,4-Dinonylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3015 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.912 g/mL at 20 °C | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9X10-10 mm Hg at 25 °C (extrapolated) /Dinonylphenol/ | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,4-Dinonylphenol | |
Color/Form |
Colorless to pale yellow liquid | |
CAS RN |
137-99-5 | |
Record name | 2,4-Dinonylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dinonylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dinonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinonylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DINONYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927XE902HL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
ca. -13 °C | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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